molecular formula C12H11ClO3 B6117398 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate

Cat. No.: B6117398
M. Wt: 238.66 g/mol
InChI Key: HSLLRYSCUORLEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, along with a 4-chlorophenyl and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds via a cyclopropanation mechanism, where the diazo compound reacts with the aldehyde to form the cyclopropane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can reduce the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound within the binding pocket .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl acetate
  • 2-(4-chlorophenyl)-2-oxoethyl butyrate
  • 2-(4-chlorophenyl)-2-oxoethyl propionate

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The rigidity of the cyclopropane ring enhances the compound’s stability and binding affinity in biological systems, making it a valuable molecule for various applications .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-10-5-3-8(4-6-10)11(14)7-16-12(15)9-1-2-9/h3-6,9H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLLRYSCUORLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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